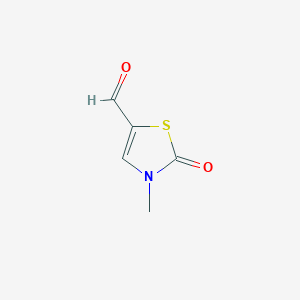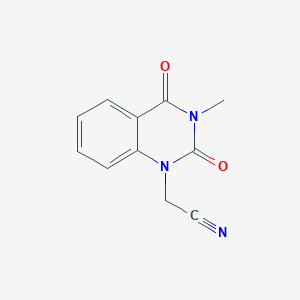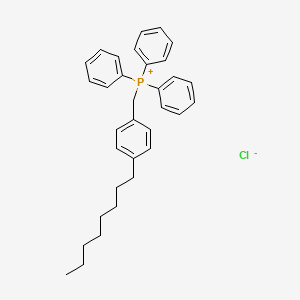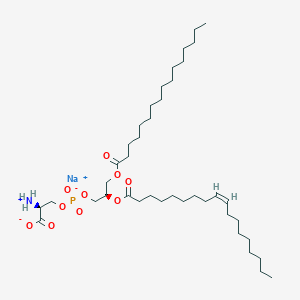
POPS-Na
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of POPS-Na is C40H75NNaO10P . Its InChI Key is RQYKXRYGZHMUSU-JEAFVVATSA-M . The exact molecular structure would require more specific scientific resources to determine.Physical And Chemical Properties Analysis
This compound is a phospholipid with a molecular weight of 784.00 . It’s a negatively charged membrane lipid . More specific physical and chemical properties would require additional scientific resources to determine.Wissenschaftliche Forschungsanwendungen
Sorption und Trennung
POPS-Na wurde als vielversprechender Kandidat für die Abscheidung, Trennung und Umwandlung von Kohlendioxid identifiziert, da es dauerhafte Porosität, strukturelle Einstellbarkeit und Stabilität aufweist . Diese Eigenschaften machen this compound für Anwendungen in der Gasabscheidung und -trennung geeignet, insbesondere bei CO2-Sequestrierung-Bemühungen zur Eindämmung der Auswirkungen des Klimawandels.
Energiespeicher
Im Bereich der Energiespeicher zeigt this compound aufgrund seiner hohen Oberfläche und der einstellbaren Porosität Potenzial. Es kann für die Wasserstoffspeicherung und als Elektrodenmaterial in Batterien eingesetzt werden, wodurch effizientere Energiespeichersysteme entwickelt werden können .
Biomedizinische Anwendungen
This compound zeigt vielversprechende Ergebnisse in biomedizinischen Anwendungen, einschließlich Arzneimittelverabreichung und Krebstherapie. Seine hohe Oberfläche und die Möglichkeit der Porengrößensteuerung machen es ideal für die Beladung und gezielte Abgabe von therapeutischen Wirkstoffen, während seine stimuli-responsive Abbaubarkeit und vernachlässigbare Toxizität für den biomedizinischen Einsatz entscheidend sind .
Optische Geräte
Die Anwendung von this compound in optischen Geräten basiert auf seinem geringen Gewicht und seiner überlegenen intrinsischen Porosität, die bei der Entwicklung von optischen Sensoren und Partikelspektrometern eingesetzt werden kann. Diese Geräte können von der Stabilität und den einstellbaren Strukturen des Materials profitieren .
Katalyse
This compound dient als metallfreier heterogener Organokatalysator in der grünen Chemie. Es kann für die Säure-, Basen- und Wasserstoffbrückenbindungskatalyse sowie für die chirale Katalyse und die CO2-Nutzung eingesetzt werden und bietet eine nachhaltige Alternative zu herkömmlichen Katalysatoren .
Photokatalyse
In der Photokatalyse kann this compound chemische Umwandlungen und Wasserspaltung unter sichtbarem Licht erleichtern. Seine einstellbaren elektronischen Eigenschaften und Porenstrukturen ermöglichen die Entwicklung von aufgabenspezifischen Photokatalysatoren, wodurch die Effizienz photokatalytischer Prozesse gesteigert wird .
Arzneimittelverabreichung
Die Nanoskalversion von this compound ist besonders effektiv in Arzneimittelverabreichungssystemen, insbesondere bei der Krebsbehandlung. Seine Fähigkeit, Arzneimittel zu laden, gezielt zu verabreichen und auf Reize zu reagieren, macht es zu einem wertvollen Werkzeug bei der Entwicklung fortschrittlicher Krebstherapeutika .
Krebstherapie
Schließlich ist die Rolle von this compound in der Krebstherapie aufgrund seiner physikalisch-chemischen Eigenschaften, die Arzneimittelbeladung, gezielte Abgabe und Kombinationstherapie unterstützen, von Bedeutung. Es bietet eine Plattform für die zukünftige Entwicklung und klinische Translation von Nanomedizin, die darauf ausgerichtet ist, die Herausforderungen der Krebsbehandlung zu bewältigen .
Safety and Hazards
Zukünftige Richtungen
Future research on POPS-Na and similar compounds will likely focus on understanding their global sources, emissions, and transport mechanisms . There is also a need to understand the various biogeochemical and geophysical cycles under anthropogenic pressures to accurately predict the global fate of such compounds . The interactions among global carbon cycling, water cycling, and POP cycling will be a new research direction for better understanding the adaptation of ecosystems to climate change .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKXRYGZHMUSU-JEAFVVATSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Persistent Organic Pollutants (POPs)?
A1: POPs are toxic chemicals that persist in the environment, resist degradation, bioaccumulate in organisms, and can be transported long distances through air and water. [, , ]
Q2: What are some examples of POPs?
A2: Examples include:* Pesticides like DDT and Endosulfan []* Industrial chemicals like PCBs [, ]* By-products of industrial processes like dioxins and furans []
Q3: Why are POPs a concern?
A3: They can have serious health effects on humans and wildlife, including:* Cancer []* Reproductive problems* Immune system damage* Endocrine disruption [, ]
Q4: How are POPs transported in the environment?
A4: POPs can be transported long distances through the atmosphere, water, and migratory species. Temperature plays a role in their volatilization from soil. [, , ]
Q5: How do POPs accumulate in organisms?
A5: POPs are lipophilic, meaning they dissolve in fats. They accumulate in fatty tissues of organisms and can biomagnify up the food chain, leading to higher concentrations in top predators. [, ]
Q6: What is the role of vegetation in the distribution of POPs?
A6: Vegetation can act as both a sink and a source of POPs. Plants can absorb POPs from the air and soil, and different plant species have different accumulation potentials. [] For example, coniferous trees tend to accumulate more POPs than grasses. [] Factors influencing uptake include the octanol-water partition coefficient (KOW) of the POP and the mechanism of uptake (e.g., dry deposition versus diffusion). []
Q7: How are POPs measured in environmental samples?
A7: Various analytical techniques are used to measure POPs, including gas chromatography coupled with mass spectrometry (GC/MS). [, ]
Q8: Can you provide an example of a method development for POP analysis?
A8: One study developed a new method using direct immersion solid-phase microextraction (DI-SPME) coupled with GC/MS for the simultaneous extraction of endosulfan and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in water samples. []
Q9: What are some methods for remediating POPs in the environment?
A9: Remediation methods include:* Phytoremediation: Using plants to remove, degrade, or contain contaminants [, ]* Adsorption: Using materials like carbon nanotubes, modified bentonite, and vermiculite to remove POPs from water []
Q10: What are some ongoing research areas related to POPs?
A10: Research continues on:* Understanding the long-term effects of POPs on human health and the environment* Developing more effective and sustainable remediation technologies* Monitoring POP levels in various environmental compartments
Q11: What are some international agreements aimed at reducing POPs?
A11: The Stockholm Convention is a global treaty aimed at eliminating or reducing the release of POPs into the environment. []
- Structure-Activity Relationship (SAR): Understanding how the chemical structure of a compound relates to its biological activity is crucial in drug discovery []. This principle is also relevant to environmental toxicology, where slight changes in a POP's structure can significantly alter its toxicity and persistence.
- Analytical Method Validation: Accurate and reliable analytical methods are essential for quantifying drug concentrations in biological samples and ensuring drug quality and safety []. This principle is mirrored in environmental analytical chemistry for the reliable measurement of POPs.
- Toxicity and Safety: Evaluating the potential toxicity of a new drug is paramount in pharmaceutical development []. Similarly, understanding the ecotoxicological effects of POPs on various organisms is crucial for assessing their environmental risk.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


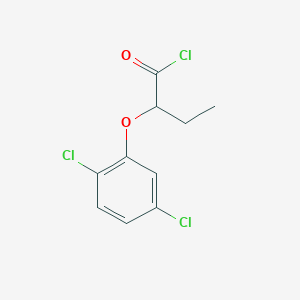


![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
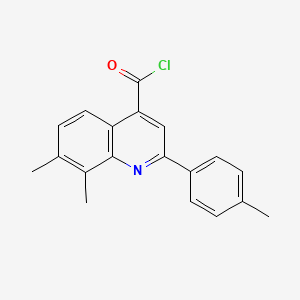
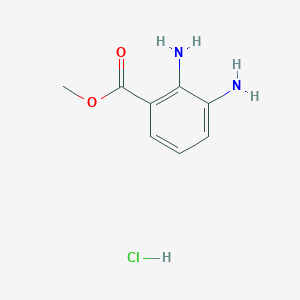
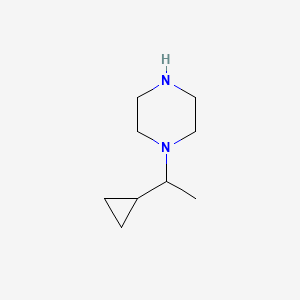
amine](/img/structure/B1420743.png)
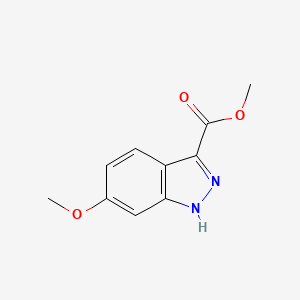
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
